molecular formula C13H22ClN B13896370 2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride CAS No. 141983-78-0

2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride

Cat. No.: B13896370
CAS No.: 141983-78-0
M. Wt: 227.77 g/mol
InChI Key: KZAFJCBYJAEMHZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride is a chemical compound that belongs to the class of aliphatic amines It is characterized by the presence of a phenyl group attached to a pentane chain, which is further substituted with methyl groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride typically involves the reaction of 2,4-dimethyl-3-phenylpentan-3-amine with hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as:

    Continuous Flow Synthesis: Utilizing a continuous flow reactor to maintain consistent reaction conditions and improve yield.

    Catalytic Hydrogenation: Employing catalysts like palladium on carbon (Pd/C) to facilitate the reaction under controlled pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction using agents like lithium aluminum hydride (LiAlH₄) to produce amines.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium

    Reduction: LiAlH₄ in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary or secondary amines

    Substitution: Alkylated amines

Scientific Research Applications

2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role as a metabolite in cancer metabolism.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. It may act as a:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylpentan-3-amine
  • 3-Amino-2,4-dimethylpentane
  • Diisopropylmethylamine

Uniqueness

2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

141983-78-0

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

2,4-dimethyl-3-phenylpentan-3-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-10(2)13(14,11(3)4)12-8-6-5-7-9-12;/h5-11H,14H2,1-4H3;1H

InChI Key

KZAFJCBYJAEMHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(C)C)N.Cl

Origin of Product

United States

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